1-Benzyl-3-methylimidazolium hexafluorophosphate
CAS No.: 433337-11-2
Cat. No.: VC3739169
Molecular Formula: C11H13F6N2P
Molecular Weight: 318.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433337-11-2 |
|---|---|
| Molecular Formula | C11H13F6N2P |
| Molecular Weight | 318.2 g/mol |
| IUPAC Name | 1-benzyl-3-methylimidazol-3-ium;hexafluorophosphate |
| Standard InChI | InChI=1S/C11H13N2.F6P/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-7(2,3,4,5)6/h2-8,10H,9H2,1H3;/q+1;-1 |
| Standard InChI Key | VVCQOUQQPZPIKL-UHFFFAOYSA-N |
| SMILES | C[N+]1=CN(C=C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | C[N+]1=CN(C=C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Structure and Fundamental Properties
The compound exhibits several notable physical and chemical properties that make it valuable for research and practical applications. It demonstrates low volatility and high thermal stability, which are crucial characteristics for processes requiring high temperatures or vacuum conditions . These properties allow the compound to remain stable under conditions where conventional solvents might evaporate or decompose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure of 1-benzyl-3-methylimidazolium hexafluorophosphate. The spectroscopic data reveals the specific chemical environment of the atoms within the molecule.
Table 1: NMR Spectroscopic Data for 1-Benzyl-3-methylimidazolium Hexafluorophosphate
| Spectrum Type | Chemical Shift Values (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 3.86 (s, 3H) | Methyl protons |
| ¹H NMR | 5.42 (s, 2H) | Benzyl CH₂ protons |
| ¹H NMR | 7.42 (s, 5H) | Aromatic protons |
| ¹H NMR | 7.70 (s, 1H), 7.78 (s, 1H) | Imidazolium ring protons |
| ¹H NMR | 9.20 (s, 1H) | Acidic imidazolium proton |
| ¹³C NMR | 36.30 | Methyl carbon |
| ¹³C NMR | 52.36 | Benzyl CH₂ carbon |
| ¹³C NMR | 122.80, 124.45 | Imidazolium ring carbons |
| ¹³C NMR | 128.70, 129.19, 129.44, 135.25 | Aromatic carbons |
| ¹³C NMR | 137.13 | Imidazolium C2 carbon |
The NMR data confirms the expected structure of the compound, with distinctive signals corresponding to the methyl group, benzyl group, and imidazolium ring .
Synthesis Methodologies
The synthesis of 1-benzyl-3-methylimidazolium hexafluorophosphate can be achieved through a direct and efficient approach that yields high purity product. The general procedure involves the reaction of 1-benzylimidazole with an appropriate methylating agent in the presence of ammonium hexafluorophosphate.
Direct Synthesis Procedure
A documented synthesis method involves combining 1-benzylimidazole (1.82 mmol, 288 mg) and ammonium hexafluorophosphate (2.18 mmol, 356 mg) with trimethyl orthoformate (9.1 mmol, 1 mL) as the reaction medium. The mixture is heated to 110°C for approximately 19 hours to complete the reaction .
After the reaction, the solvent is removed under reduced pressure, and the residue is dissolved in a mixture of ethyl acetate and methanol. The solution is then filtered through basic alumina to remove impurities. Following solvent removal under reduced pressure, the final product is collected with a remarkably high yield of 99% (1.80 mmol, 576 mg) .
Table 2: Synthesis Conditions for 1-Benzyl-3-methylimidazolium Hexafluorophosphate
| Parameter | Value |
|---|---|
| Starting Materials | 1-benzylimidazole, ammonium hexafluorophosphate |
| Reaction Medium | Trimethyl orthoformate |
| Temperature | 110°C |
| Reaction Time | 19 hours |
| Purification Method | Filtration through basic alumina |
| Yield | 99% (576 mg) |
| Purity Confirmation | NMR spectroscopy |
This synthetic approach represents a general and direct method for preparing imidazolium ionic liquids, providing an efficient route to obtain high-purity 1-benzyl-3-methylimidazolium hexafluorophosphate .
Applications in Scientific Research and Industry
1-Benzyl-3-methylimidazolium hexafluorophosphate has found applications across multiple scientific fields due to its unique properties. The compound's thermal stability, low volatility, and tunable properties make it particularly valuable for various research and industrial applications.
Electrochemistry
In electrochemistry, 1-benzyl-3-methylimidazolium hexafluorophosphate serves as an electrolyte in electrochemical cells. Its unique properties enhance the efficiency of energy storage systems, including batteries and supercapacitors . The compound's stability and ionic conductivity make it particularly valuable for applications requiring reliable electrochemical performance.
Green Chemistry
As a component of green chemistry initiatives, this compound acts as a solvent in various chemical reactions. Its use promotes environmentally friendly processes by reducing the need for hazardous conventional solvents . The compound's low volatility minimizes atmospheric emissions, contributing to more sustainable chemical processes.
Biotechnology Applications
In biotechnology, 1-benzyl-3-methylimidazolium hexafluorophosphate is utilized in the extraction and purification of biomolecules. The compound aids in improving yields and purity in biopharmaceutical production processes . Its unique solvation properties allow for selective extraction of target molecules, enhancing the efficiency of bioprocessing operations.
Material Science
The compound plays a significant role in the development of advanced materials, particularly ionic liquids with applications in catalysis and polymer science . Its incorporation into material systems can impart unique properties, including enhanced thermal stability and specialized functionalities.
Nanotechnology
In nanotechnology research, 1-benzyl-3-methylimidazolium hexafluorophosphate contributes to the synthesis of nanoparticles. These applications extend to innovations in drug delivery systems and diagnostic tools . The compound's ability to stabilize nanostructures and control their formation makes it valuable for developing advanced nanomaterials.
Table 3: Applications of 1-Benzyl-3-methylimidazolium Hexafluorophosphate
| Field | Application | Benefit |
|---|---|---|
| Electrochemistry | Electrolyte in batteries and supercapacitors | Enhanced energy storage efficiency |
| Green Chemistry | Alternative solvent for chemical reactions | Reduction of hazardous conventional solvents |
| Biotechnology | Extraction and purification of biomolecules | Improved yields and purity in biopharmaceutical production |
| Material Science | Development of advanced ionic liquid materials | Novel catalytic and polymer applications |
| Nanotechnology | Synthesis of nanoparticles | Innovations in drug delivery and diagnostics |
Structural Characteristics and Intermolecular Interactions
The hexafluorophosphate anion in 1-benzyl-3-methylimidazolium hexafluorophosphate plays a crucial role in the compound's properties and behavior. Research on related compounds has shown that hexafluorophosphate anions can link cations into three-dimensional networks via intermolecular C—H···F hydrogen bonds . These interactions contribute to the compound's crystal structure and physical properties.
The water immiscibility of the compound is largely attributed to the presence of the PF₆⁻ anion . This characteristic makes the compound particularly valuable for biphasic systems and extraction processes where phase separation is desired.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume